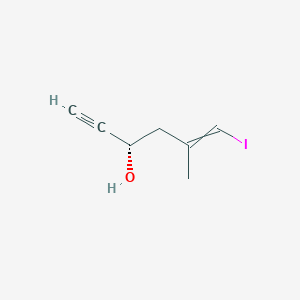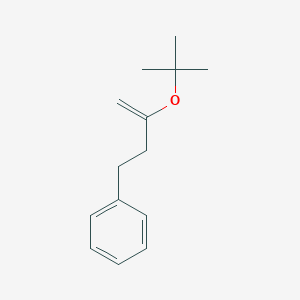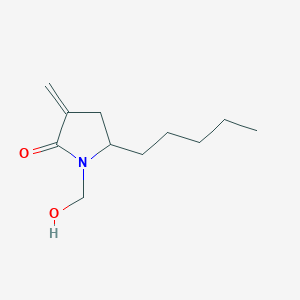
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8BrFO2. It is a derivative of prop-2-enoate, featuring a bromine atom and a fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate can be synthesized through the bromination of methyl 3-(4-fluorophenyl)prop-2-enoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or borane (BH3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Addition Reactions: Products include bromoalkanes or hydroborated compounds.
Reduction Reactions: Products include the corresponding alkanes.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the prop-2-enoate moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom and addition reactions at the double bond, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing effects of the fluorophenyl group, which stabilize the transition states and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: Similar in structure but with a methylbenzenesulfonyl group instead of a fluorophenyl group.
Methyl 2-bromo-3-(2-fluorophenyl)propanoate: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
832734-38-0 |
|---|---|
Fórmula molecular |
C10H8BrFO2 |
Peso molecular |
259.07 g/mol |
Nombre IUPAC |
methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Clave InChI |
BXJWDZVQDBITKB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C1=CC=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)

![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)



![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)

![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)


